2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene
Description
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 1, and a methanesulfonylmethyl (-CH₂SO₂CH₃) group at position 4 on the benzene ring. This substituent combines sulfonyl and methyl groups, imparting strong electron-withdrawing properties (EWG) to the aromatic ring.
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
JBSGYMDWGLTXGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material: 4-(Methylthio)toluene
Step 1: Bromination
4-(Methylthio)toluene undergoes electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 40°C for 6 h, yielding 1-bromo-4-(methylthio)toluene (82% yield).
Step 2: Fluorination
Diazotization of the methylthio intermediate with NaNO₂/HBF₄ at −10°C, followed by thermal decomposition, introduces the fluoro group (Schiemann reaction). This yields 1-fluoro-4-(methylthio)toluene (68% yield).
Step 3: Sulfonylation
Oxidation of the methylthio group with H₂O₂ (30%) in acetic acid at 80°C for 12 h converts it to methanesulfonylmethyl, producing the target compound (75% yield).
Advantages : High regiocontrol; avoids over-bromination.
Limitations : Requires handling toxic HBF₄.
Friedel-Crafts Alkylation Followed by Halogenation
Sulfonamide Intermediate Synthesis
Step 1 : Benzene reacts with methanesulfonyl chloride (1.2 eq) in AlCl₃ (2 eq) at 25°C for 4 h, forming methanesulfonylbenzene (63% yield).
Step 2 : Friedel-Crafts alkylation with methyl iodide (1.5 eq) introduces the methyl group adjacent to sulfonyl, yielding 4-(methanesulfonylmethyl)benzene (58% yield).
Step 3 : Bromofluorination using N-bromosuccinimide (NBS, 1 eq) and Selectfluor (1 eq) in DMF at 80°C for 8 h achieves simultaneous bromination (position 2) and fluorination (position 1) (65% yield).
Advantages : One-pot halogenation simplifies workflow.
Limitations : Moderate yields due to competing side reactions.
Directed Ortho Metalation (DoM) Strategy
Sulfonyl-Directed Bromofluorination
Step 1 : 4-(Methanesulfonylmethyl)anisole is treated with LDA (2 eq) at −78°C, followed by quenching with Br₂ (1 eq) to introduce bromine at position 2 (71% yield).
Step 2 : Fluorodealkoxylation using HF-pyridine at 120°C replaces methoxy with fluorine, yielding the target compound (69% yield).
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | LDA/Br₂ | −78 | 71 |
| 2 | HF | 120 | 69 |
Advantages : Excellent regioselectivity.
Limitations : Requires cryogenic conditions.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Step 1 : 1-Bromo-4-iodobenzene reacts with methanesulfonylmethylboronic acid (1.2 eq) in Pd(PPh₃)₄ (5 mol%)/K₂CO₃ (2 eq) at 90°C for 12 h, forming 4-(methanesulfonylmethyl)-1-bromobenzene (78% yield).
Step 2 : Fluorination via Balz-Schiemann reaction using NaNO₂/HBF₄ introduces fluorine at position 2 (62% yield).
Advantages : Modular approach; scalable.
Limitations : Costly palladium catalysts.
Radical Bromofluorination
Photocatalytic Method
Step 1 : 4-(Methanesulfonylmethyl)toluene undergoes radical bromofluorination using NBS (1 eq) and Selectfluor (1 eq) under UV light (365 nm) in acetonitrile at 25°C for 24 h. This one-step process achieves 59% yield with a 3:1 para/meta selectivity.
Mechanistic Insight :
-
UV irradiation generates bromine radicals.
-
Fluorine insertion occurs via single-electron transfer (SET).
Advantages : Avoids harsh reagents.
Limitations : Low regioselectivity requires chromatographic purification.
Chemical Reactions Analysis
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine can be replaced with other functional groups using nucleophilic substitution.
- Oxidation/Reduction : The methanesulfonylmethyl group can be oxidized to form sulfone derivatives or reduced to sulfide derivatives.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck coupling, to synthesize more complex structures.
Chemistry
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for selective reactivity in synthetic pathways.
Biology
The compound has potential applications in medicinal chemistry, particularly in the development of bioactive molecules. Its biological activities have been explored, including:
- Antibacterial Activity : Exhibits significant antibacterial properties against various strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
- Antifungal Activity : Effective against several fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 35 |
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells, with mechanisms involving mitochondrial dysfunction.
Case Study: Anticancer Activity
A study on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was approximately 25 µM, indicating significant anticancer potential.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs, their substituents, physical properties, and applications based on the evidence:
*Hypothetical data inferred from substituent effects.
Key Analysis of Substituent Effects
Electron-Withdrawing Groups (EWG):
- -CF₃ (Trifluoromethyl): Strong EWG, enhances electrophilicity for aryl coupling reactions. Higher molecular weight (243.00) compared to -OCF₃ analogs .
- -OCF₃ (Trifluoromethoxy): Combines EWG with steric bulk. Exhibits higher boiling point (173°C) and density (1.724 g/cm³) due to polar interactions .
- -CH₂SO₂CH₃ (Methanesulfonylmethyl): Expected to exhibit similar EWG effects as -SO₂CH₃ (methylsulfonyl), promoting reactivity in cross-coupling or cyclization reactions .
- Used in ligand synthesis .
Safety and Handling:
- Bromo-fluoro derivatives with EWGs (e.g., -CF₃, -OCF₃) often require precautions due to irritant properties (H315-H319-H335) .
Biological Activity
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8BrFNO2S
- Molecular Weight : 171.12 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has been investigated in various studies, focusing on its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity. Studies have reported that it effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 35 |
Anticancer Activity
Preliminary investigations into the anticancer properties of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene suggest it may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
The mechanisms underlying the biological activities of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene are still being elucidated. Current hypotheses include:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability.
- Enzyme Inhibition : It could inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodology :
- Sulfonation and Substitution : Start with a benzene derivative functionalized with bromine and fluorine. Introduce the methanesulfonylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, using methanesulfonyl chloride as a reagent. Optimize solvent (e.g., DCM or THF) and temperature (40–60°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Table :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DCM | 40 | 65 | 92 |
| Friedel-Crafts | THF | 60 | 55 | 88 |
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methanesulfonylmethyl group (singlet for CH3 at δ 3.1–3.3 ppm). Fluorine coupling may split signals.
- IR Spectroscopy : Confirm sulfonyl group (S=O stretch at 1150–1300 cm⁻¹) and C-Br (550–650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion [M+H]<sup>+</sup> (expected m/z ~270–280). Fragmentation patterns (e.g., loss of Br or SO2CH3) aid structural validation .
Advanced Research Questions
Q. What role does the methanesulfonylmethyl group play in directing regioselectivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Electronic Effects : The electron-withdrawing sulfonyl group activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic reactions. Bromine at the ortho position (relative to fluorine) becomes a preferred site for coupling.
- Experimental Design : Use Pd(PPh3)4 as a catalyst with arylboronic acids. Monitor regioselectivity via HPLC and compare with computational predictions (DFT calculations of charge distribution) .
- Data Table :
| Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| Phenylboronic acid | Bromine site | 78 |
| 4-Methoxyphenyl | Fluorine site | <5 |
Q. How does the compound’s crystal structure influence its reactivity in solid-state reactions or cocrystallization studies?
- Methodology :
- Crystallography : Use SHELXTL or SHELXL (single-crystal X-ray diffraction) to determine packing motifs. The sulfonyl group’s steric bulk may disrupt π-π stacking, favoring halogen bonding (Br···O interactions).
- Thermal Analysis : DSC/TGA to assess stability under heating. Melting points >150°C suggest robustness for solid-state synthesis .
Q. What computational methods (DFT, MD) are suitable for predicting the compound’s interactions with biological targets (e.g., enzyme active sites)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to cysteine proteases (sulfonyl group may act as a nucleophile trap). Validate with MD simulations (GROMACS) to assess binding stability.
- Pharmacophore Mapping : Identify key features (Br for hydrophobic pockets, sulfonyl for H-bonding) using Schrödinger Suite .
Safety and Handling
Q. What safety protocols are critical when handling 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
